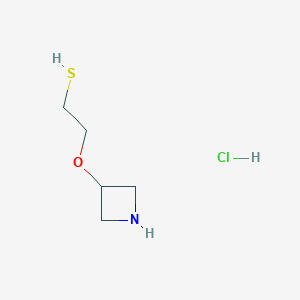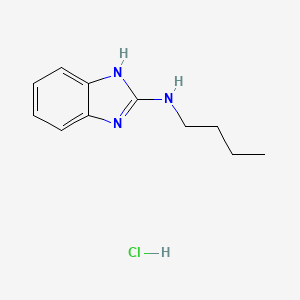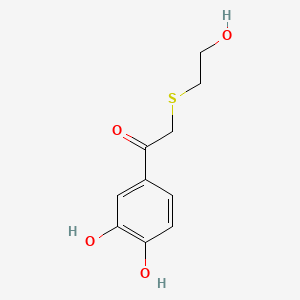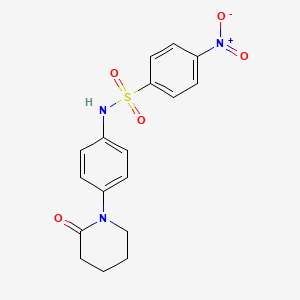
ethyl 4-(3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, a 1,2,4-triazole ring, and an ester group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and oxygen atoms in the molecule suggests that it could form hydrogen bonds and participate in other polar interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, thiazolidinones can participate in a variety of reactions due to the presence of the reactive thiazolidinone ring .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions are fundamental in synthetic chemistry, allowing for the modification of aromatic compounds, which could be related to the synthetic pathway or functionalization of compounds like the one mentioned. Such reactions are pivotal in the development of new materials, pharmaceuticals, and complex molecules (Pietra & Vitali, 1972).
Biodegradation and Environmental Fate
The environmental fate and biodegradation processes of structurally complex ethers, such as ethyl tert-butyl ether (ETBE), have been studied to understand their behavior in soil and groundwater. This research is crucial for assessing the environmental impact of chemical compounds and their derivatives, providing insights into the biodegradability and potential environmental risks of synthetic compounds (Thornton et al., 2020).
Pharmacokinetics and Pharmacodynamics
The study of pharmacokinetics and pharmacodynamics is essential for the development of new drugs. Understanding how compounds like bilastine interact with the body, their metabolic pathways, and their mechanism of action can inform the development of similar compounds for medical use (Sharma et al., 2021).
Triazole Derivatives in Pharmaceutical Development
Triazole derivatives play a significant role in the development of new pharmaceuticals due to their wide range of biological activities. Research into novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives reveals their potential in creating new drugs with anti-inflammatory, antimicrobial, and antiviral properties (Ferreira et al., 2013).
Toxicological Review of Ether Compounds
The toxicological profiles of ether compounds, such as ethyl tertiary-butyl ether (ETBE), provide essential information on their safety, metabolism, and potential health effects. This knowledge is crucial for evaluating the risks associated with the use and exposure to complex chemical compounds and their derivatives (Mcgregor, 2007).
Future Directions
properties
IUPAC Name |
ethyl 4-[3-[[4-(2-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-3-30-20(27)11-10-19(26)24-12-6-7-15(14-24)13-18-22-23-21(28)25(18)16-8-4-5-9-17(16)29-2/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWMUHVQLFVJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NNC(=O)N2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512358.png)
![(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2512360.png)

![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)





![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)

![5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2512377.png)
![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)
